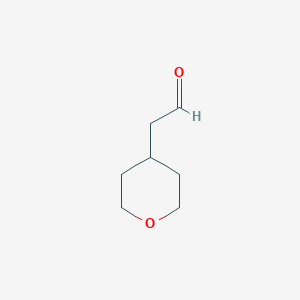

2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(oxan-4-yl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c8-4-1-7-2-5-9-6-3-7/h4,7H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCJQPPZTFKDHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590790 | |

| Record name | (Oxan-4-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65626-23-5 | |

| Record name | (Oxan-4-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(oxan-4-yl)acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde synthesis pathway

An In-depth Technical Guide for the Synthesis of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde

Abstract

This compound is a valuable building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its saturated heterocyclic motif is a common feature in numerous bioactive molecules, making robust and efficient synthetic access to this aldehyde a critical objective for research and development. This guide provides a comprehensive technical overview of the primary synthetic pathways to this target molecule, with a core focus on the selective oxidation of the corresponding primary alcohol, 2-(tetrahydro-2H-pyran-4-yl)ethanol. We present a comparative analysis of three premier oxidation methodologies—Swern, Dess-Martin periodinane (DMP), and Pyridinium Chlorochromate (PCC)—detailing their mechanistic underpinnings, operational advantages, and practical limitations. Each protocol is presented with step-by-step instructions to ensure reproducibility. This document is intended for researchers, chemists, and process development professionals seeking both a strategic overview and field-proven protocols for the synthesis of this compound.

Introduction: Strategic Importance

The tetrahydro-2H-pyran (THP) ring is a privileged scaffold in medicinal chemistry. Its incorporation into molecular structures can enhance aqueous solubility, improve metabolic stability, and provide a rigid conformational constraint, all of which are desirable properties in drug design. Consequently, functionalized THP derivatives, such as this compound, serve as key intermediates for introducing this moiety into more complex target molecules. The aldehyde functionality is particularly versatile, enabling a wide array of subsequent transformations including reductive aminations, Wittig reactions, and aldol condensations.

The most direct and common strategy for the synthesis of this compound is the selective oxidation of its precursor, 2-(tetrahydro-2H-pyran-4-yl)ethanol. The primary challenge in this transformation is preventing over-oxidation to the corresponding carboxylic acid, which necessitates the use of mild and highly selective oxidizing agents.[1] This guide focuses on the practical application of the most reliable methods to achieve this conversion.

Core Synthesis Pathway: Oxidation of 2-(Tetrahydro-2H-pyran-4-yl)ethanol

The conversion of a primary alcohol to an aldehyde is a cornerstone transformation in organic synthesis.[1] The selection of an appropriate oxidant is paramount and depends on factors such as substrate sensitivity, scale, and tolerance of other functional groups. We will explore three metal-free or mild metal-based oxidation systems that are highly effective for this purpose.

Caption: High-level overview of the primary synthetic route.

Method 1: The Swern Oxidation

The Swern oxidation is a widely adopted method for converting primary alcohols to aldehydes under exceptionally mild, metal-free conditions.[1][2] The reaction utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile, most commonly oxalyl chloride, at cryogenic temperatures (-78 °C).[1][3] A hindered organic base, such as triethylamine (Et₃N), is then added to facilitate the final elimination step.

Causality and Mechanistic Insight: The reaction proceeds through the formation of a highly reactive chlorosulfonium salt intermediate from DMSO and oxalyl chloride.[4] The low temperature is critical to maintain the stability of this intermediate.[4] The alcohol then attacks this species to form an alkoxysulfonium salt. The addition of triethylamine deprotonates the carbon alpha to the oxygen, generating an ylide which undergoes a five-membered ring intramolecular elimination to yield the aldehyde, dimethyl sulfide (a volatile and malodorous byproduct), and triethylammonium chloride.[3][5] The key advantage of the Swern protocol is its high selectivity, which completely avoids over-oxidation to the carboxylic acid.[1]

Caption: Simplified mechanism of the Swern Oxidation.

Experimental Protocol: Swern Oxidation

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous dichloromethane (DCM, 10 volumes relative to the alcohol). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Activation: Add oxalyl chloride (1.5 equivalents) dropwise to the stirred DCM. Following this, add dimethyl sulfoxide (DMSO, 2.5 equivalents) dropwise. Caution: Gas evolution (CO, CO₂) occurs. Stir the resulting mixture for 20 minutes at -78 °C.[1]

-

Alcohol Addition: Dissolve 2-(tetrahydro-2H-pyran-4-yl)ethanol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 45 minutes at -78 °C.

-

Elimination: Add triethylamine (Et₃N, 5.0 equivalents) dropwise. The mixture may become thick. After the addition is complete, stir for an additional 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.[1]

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.

-

Purification: The product can be purified by silica gel column chromatography if necessary.

Method 2: The Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin Periodinane, DMP), to oxidize primary alcohols to aldehydes.[6][7] It is renowned for its mild, neutral pH conditions, rapid reaction times, and high yields.[6][8]

Causality and Mechanistic Insight: The reaction is typically performed at room temperature in a chlorinated solvent like DCM.[7] The mechanism involves an initial ligand exchange where the alcohol displaces an acetate group on the iodine center.[8][9] An acetate ion then acts as a base to abstract the proton on the carbon bearing the hydroxyl group, leading to a concerted elimination that forms the aldehyde, iodinane, and acetic acid.[6][8] The reaction is often accelerated by the presence of a small amount of water.[10] Its major advantages include operational simplicity and high chemoselectivity, allowing for the oxidation of alcohols in the presence of sensitive functional groups like furan rings and vinyl ethers.[6] The primary drawbacks are the cost of the reagent and its potentially explosive nature under certain conditions, making it more suitable for lab-scale synthesis.[6]

Caption: Experimental workflow for the Dess-Martin Oxidation.

Experimental Protocol: Dess-Martin Oxidation

-

Setup: To a round-bottom flask containing a magnetic stir bar, add 2-(tetrahydro-2H-pyran-4-yl)ethanol (1.0 equivalent) and anhydrous dichloromethane (DCM, 10 volumes).

-

Reagent Addition: Add Dess-Martin periodinane (1.2 equivalents) to the solution in one portion at room temperature under a nitrogen atmosphere.

-

Reaction: Stir the resulting mixture at room temperature. Monitor the reaction progress by TLC (typically complete within 0.5 - 2 hours).[10]

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a vigorously stirred saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃) to quench any remaining DMP and neutralize the acetic acid byproduct. Stir until the solid iodinane byproduct dissolves.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by silica gel chromatography.

Method 3: Pyridinium Chlorochromate (PCC) Oxidation

Pyridinium chlorochromate (PCC) is a stable, commercially available chromium(VI) reagent that provides a reliable method for oxidizing primary alcohols to aldehydes.[11] Unlike stronger chromium-based oxidants (e.g., Jones reagent), PCC oxidation effectively stops at the aldehyde stage in anhydrous conditions.[12][13]

Causality and Mechanistic Insight: The reaction is typically run in anhydrous dichloromethane (DCM).[14] The alcohol attacks the chromium center, and after a proton transfer, a chromate ester is formed.[13] A base (often pyridine from the reagent itself or the chloride ion) removes the proton from the alcohol-bearing carbon, leading to an elimination reaction that forms the C=O double bond and reduces Cr(VI) to a Cr(IV) species.[12][13] The main advantages of PCC are its stability and ease of handling.[11] However, its use on an industrial scale is limited due to the generation of toxic chromium waste and its acidic nature, which can be detrimental to acid-sensitive substrates.[14] The addition of a buffer like Celite or powdered molecular sieves is often recommended to simplify the workup by adsorbing the tar-like chromium byproducts.[11][14]

Experimental Protocol: PCC Oxidation

-

Setup: To a round-bottom flask containing a magnetic stir bar, add pyridinium chlorochromate (PCC, 1.5 equivalents) and an equal weight of Celite or powdered molecular sieves. Suspend this in anhydrous dichloromethane (DCM, 10 volumes) under a nitrogen atmosphere.

-

Alcohol Addition: Dissolve 2-(tetrahydro-2H-pyran-4-yl)ethanol (1.0 equivalent) in a small amount of anhydrous DCM and add it to the PCC suspension in one portion.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC. The mixture will turn into a dark brown, tarry slurry.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter the entire slurry through a short pad of silica gel or Florisil, washing thoroughly with additional diethyl ether to elute the product.

-

Purification: Concentrate the filtrate under reduced pressure to afford the crude aldehyde. Further purification can be achieved via column chromatography if required.

Comparative Analysis of Oxidation Methods

The choice of oxidation method is a critical decision in the synthesis plan. The following table summarizes the key operational parameters and characteristics of the three discussed protocols.

| Feature | Swern Oxidation | Dess-Martin Oxidation (DMP) | PCC Oxidation |

| Primary Reagents | DMSO, Oxalyl Chloride, Et₃N | Dess-Martin Periodinane | Pyridinium Chlorochromate |

| Typical Temperature | -78 °C to Room Temp | Room Temperature | Room Temperature |

| Reaction Time | 1-3 hours | 0.5-2 hours | 2-4 hours |

| Key Advantages | Metal-free, very mild conditions, high selectivity, good for sensitive substrates.[1][2] | Neutral pH, fast, high yields, simple setup, high chemoselectivity.[6][10] | Stable, commercially available reagent, reliable.[11] |

| Key Disadvantages | Requires cryogenic temps, malodorous DMS byproduct, sensitive to water.[3][5] | Expensive, potentially explosive, reagent is moisture-sensitive.[6] | Toxic chromium waste, acidic conditions, difficult workup.[14][15] |

| Ideal Scale | Lab-scale | Lab-scale | Lab-scale |

Alternative Synthetic Pathways

-

Hydroformylation of 4-Vinyltetrahydro-2H-pyran: This industrial process, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene using a transition metal catalyst (e.g., rhodium or cobalt) with carbon monoxide and hydrogen gas.[16][17] This method is highly atom-economical.

-

Ozonolysis of 4-Allyltetrahydro-2H-pyran: Ozonolysis is a powerful reaction that cleaves carbon-carbon double bonds.[18] Treating 4-allyltetrahydro-2H-pyran with ozone followed by a reductive workup (e.g., with dimethyl sulfide or zinc) would cleanly yield the desired aldehyde.[19]

-

Reduction of a Carboxylic Acid Derivative: 2-(Tetrahydro-2H-pyran-4-yl)acetic acid can be converted to its corresponding acyl chloride using reagents like oxalyl chloride or thionyl chloride.[20][21] Subsequent controlled reduction of the acyl chloride can yield the aldehyde.

Conclusion

The synthesis of this compound is most reliably and directly achieved through the selective oxidation of 2-(tetrahydro-2H-pyran-4-yl)ethanol. For laboratory-scale synthesis where substrate sensitivity is a concern and mild conditions are paramount, the Swern Oxidation and Dess-Martin Periodinane Oxidation represent the state-of-the-art. The Dess-Martin method offers superior operational simplicity, being run at room temperature, while the Swern oxidation is often more cost-effective. The PCC oxidation remains a viable, albeit less favorable, alternative due to concerns over toxic waste and harshness. The selection between these methods should be guided by the specific requirements of the synthetic task, including scale, cost, substrate compatibility, and available equipment.

References

-

Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

-

Wikipedia. (2023). Dess–Martin periodinane. Retrieved from [Link]

-

Wikipedia. (2023). Dess–Martin oxidation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

-

NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

-

Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Retrieved from [Link]

- Google Patents. (n.d.). US10040776B2 - Pyran derivatives and their preparation.

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Wikipedia. (2024). Wittig reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Retrieved from [Link]

-

University of California, Irvine. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE!. Retrieved from [Link]

-

Chemistry Steps. (n.d.). PCC Oxidation Mechanism. Retrieved from [Link]

- Buchwald, S. L., et al. (2024). CuH-Catalyzed Regio- and Enantioselective Formal Hydroformylation of Vinyl Arenes. Journal of the American Chemical Society.

- Google Patents. (n.d.). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.

-

Marco-Contelles, J., et al. (2018). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 23(11), 2949. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]

-

Wikipedia. (2024). Ozonolysis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems. Retrieved from [Link]

-

Buchwald, S. L., et al. (2024). CuH-Catalyzed Regio- and Enantioselective Formal Hydroformylation of Vinyl Arenes. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyridinium chlorochromate, (PCC)(2). Retrieved from [Link]

-

PubChem. (n.d.). (tetrahydro-2h-pyran-4-yl)acetyl chloride. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Hydroformylation (Oxo Process). Retrieved from [Link]

-

Wikipedia. (2024). Hydroformylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

- Google Patents. (n.d.). CN103242276B - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Grignard Reactions And Synthesis (2). Retrieved from [Link]

-

Chemistry Steps. (n.d.). Ozonolysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of tetrahydro-2H-pyran-2-yl-indole derivative 52. Retrieved from [Link]

- Google Patents. (n.d.). EP2112144A1 - Novel pyran derivatives, their preparation and use thereof in perfumery.

-

Organic Chemistry Portal. (n.d.). Ozonolysis - Criegee Mechanism. Retrieved from [Link]

- Google Patents. (n.d.). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.

-

ResearchGate. (2025). Reaction of Grignard Reagents with Carbonyl Compounds under Continuous Flow Conditions. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 5. Swern Oxidation [organic-chemistry.org]

- 6. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 7. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 10. Dess-Martin Oxidation [organic-chemistry.org]

- 11. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]

- 12. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. researchgate.net [researchgate.net]

- 16. mt.com [mt.com]

- 17. Hydroformylation - Wikipedia [en.wikipedia.org]

- 18. Ozonolysis - Wikipedia [en.wikipedia.org]

- 19. One moment, please... [chemistrysteps.com]

- 20. benchchem.com [benchchem.com]

- 21. TETRAHYDRO-2H-PYRAN-4-YLACETYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde (CAS No. 65626-23-5), a key heterocyclic building block in modern organic synthesis and drug discovery. The document is structured to deliver not only precise quantitative data but also the underlying scientific rationale for these properties and the experimental methodologies required for their verification. Key sections cover structural identification, physical and chemical properties, spectroscopic characterization, stability profiles, and detailed, field-proven protocols for property determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough and practical understanding of this versatile aldehyde for its effective application in research and development.

Introduction: Chemical Identity and Significance

This compound, also known as 2-(oxan-4-yl)acetaldehyde, is a bifunctional organic molecule featuring a saturated tetrahydropyran (THP) ring and a reactive aldehyde group.[1][2] The THP moiety is a prevalent structural motif in numerous natural products and pharmaceutical agents, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The aldehyde functional group serves as a versatile synthetic handle, enabling a wide array of chemical transformations.

This combination makes the compound a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics and agrochemicals.[2] A precise understanding of its physicochemical properties is therefore paramount for designing robust synthetic routes, ensuring analytical accuracy, developing stable formulations, and predicting its behavior in biological systems.

This guide provides an in-depth analysis of these properties, grounded in established chemical principles and supported by verifiable data and methodologies.

Core Physicochemical Properties

The physical and chemical characteristics of a compound dictate its behavior from the reaction flask to a final formulation. The properties of this compound are summarized below.

General and Structural Properties

A clear identification of the molecule is the foundation of all scientific investigation. Key identifiers and structural properties are presented in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2][3] |

| Synonyms | 2-(Oxan-4-yl)acetaldehyde, Tetrahydropyran-4-acetaldehyde | [1][4] |

| CAS Number | 65626-23-5 | [3][5][6] |

| Molecular Formula | C₇H₁₂O₂ | [3][4][5] |

| Molecular Weight | 128.17 g/mol | [3][4][5] |

| Appearance | Colorless to pale yellow liquid | [2][4] |

| Odor | Sweet, fruity | [2] |

Physical and Thermodynamic Properties

The physical state and volatility of the compound are governed by intermolecular forces. As a polar molecule containing a carbonyl group, this compound exhibits dipole-dipole interactions in addition to van der Waals dispersion forces.[7] These interactions result in a higher boiling point than nonpolar alkanes of similar molecular weight but lower than corresponding alcohols, which can engage in hydrogen bonding.[7]

| Property | Value | Source(s) |

| Boiling Point | 205.7 °C (at 760 mmHg) | [3] |

| Density | 0.968 g/cm³ | [3] |

| Refractive Index (n²⁰/D) | 1.429 | [3] |

| Flash Point | 81.6 °C | [3] |

| Vapor Pressure | 0.247 mmHg (at 25 °C) | [3] |

Solubility Profile

Solubility is a critical parameter in drug development, influencing everything from reaction work-ups to bioavailability. The presence of two oxygen atoms (the ether in the ring and the carbonyl group) allows for hydrogen bond acceptance, suggesting moderate solubility in water.[2] It is expected to be freely soluble in common organic solvents like alcohols, ethers, and chlorinated hydrocarbons.[2]

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential for confirming the identity and purity of the compound. Due to the inherent instability and volatility of many low molecular weight aldehydes, analytical methods often employ derivatization to improve separation and detection.[8]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique for analyzing volatile compounds. GC provides separation based on boiling point and polarity, while MS offers structural information and confirmation of molecular weight.[8]

-

High-Performance Liquid Chromatography (HPLC): For less volatile aldehydes or for improved sensitivity, HPLC is often used. Analysis typically requires pre-column derivatization, for instance, with 2,4-dinitrophenylhydrazine (DNPH), which forms a stable hydrazone that can be easily detected by UV-Vis detectors.[8][9][10] This method is robust and offers low detection limits.[8]

Experimental Protocols for Property Determination

The trustworthiness of physicochemical data relies on robust and reproducible experimental design. This section details standardized protocols for determining key properties.

Protocol: Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of liquid and relies on the principle that a liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[11]

Causality: As the sample is heated, its vapor pressure increases. When it matches the atmospheric pressure, a continuous stream of bubbles emerges from the capillary tube. Upon cooling, the point at which the liquid is drawn back into the capillary indicates the boiling point.[11][12]

Methodology:

-

Preparation: Seal one end of a glass capillary tube using a flame.

-

Assembly: Place a small amount (a few drops) of this compound into a small fusion tube. Invert the sealed capillary tube and place it inside the fusion tube.

-

Heating: Attach the fusion tube to a thermometer and place the assembly in a heating block or oil bath.

-

Observation: Heat the apparatus slowly. Note the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

-

Measurement: Turn off the heat and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point.

-

Validation: Repeat the measurement two more times. The values should be within a narrow range (e.g., ±1 °C).

Protocol: Measurement of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability.[13] It measures the equilibrium concentration of a solute in a solvent after a prolonged period of agitation with an excess of the solid.

Causality: By adding an excess of the compound to a buffer and agitating it for an extended period (e.g., 24-48 hours), a saturated solution is formed, reaching thermodynamic equilibrium.[14][15] After separating the undissolved solid, the concentration of the dissolved compound in the clear supernatant represents its solubility.[16]

Methodology:

-

Preparation: Add an excess amount of this compound to a sealed flask containing a known volume of a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS). The excess solid ensures that saturation is achieved.[13]

-

Equilibration: Place the flask in a thermomixer or shaking incubator set to a constant temperature (e.g., 25 °C) and agitate for at least 24 hours to ensure equilibrium is reached.[14][17]

-

Phase Separation: Allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation or filtration through a 0.45 µm filter.[17]

-

Quantification: Accurately determine the concentration of the compound in the clear filtrate/supernatant using a validated analytical method, such as HPLC-UV or GC-MS, against a calibration curve.[14]

-

Validation: The experiment should be run in triplicate. The pH of the solution should be measured before and after the experiment to ensure it has not significantly changed.[13]

Workflow: Purity Assessment using HPLC-UV with DNPH Derivatization

This workflow provides a reliable method for quantifying the aldehyde, especially at low concentrations.

Causality: The aldehyde reacts with DNPH to form a stable, chromophoric hydrazone derivative. This derivative is less volatile and has a strong UV absorbance, making it ideal for analysis by reverse-phase HPLC with a UV detector.[9][18]

Caption: Key synthetic transformations of the title compound.

Safety, Handling, and Storage

Proper handling procedures are essential when working with any chemical reagent.

-

Hazard Identification: This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage. [1]It may also cause respiratory irritation. [1]* Handling: Work in a well-ventilated area or fume hood. [19]Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [1][19]Avoid breathing vapors or mists. [19]Keep away from heat, sparks, and open flames. [20]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [19][20]For long-term stability, storage under an inert atmosphere (e.g., argon) at -20°C is recommended. [4]* Incompatible Materials: Avoid contact with strong oxidizing agents. [19]

Conclusion

This compound is a valuable synthetic intermediate with a well-defined set of physicochemical properties. Its polar nature, conferred by the ether and aldehyde functionalities, dictates its moderate boiling point and solubility characteristics. The reactivity of the aldehyde group opens numerous pathways for molecular elaboration, though it also necessitates careful handling and storage under inert conditions to prevent oxidation. The protocols and data presented in this guide provide a robust framework for scientists to confidently and effectively utilize this compound in their research and development endeavors.

References

- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019).

- Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024).

- Properties of Aldehydes and Ketones - Chemistry LibreTexts. (2023).

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine.

- METHODS FOR DETERMINING ALDEHYDES IN AIR.

- ANALYTICAL METHOD DETERMINATION OF VOLATILE ALDEHYDES IN AMBIENT AIR. (Formacare).

- Method for the determination of aldehydes and ketones in ambient air using HPLC - EPA.

- Rapid Determination of Aldehydes in Air Analyses | Scilit.

- 65626-23-5 (TETRAHYDRO-PYRAN-4-YL) - ChemNet.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018).

- Calculated and experimental boiling points for a mixed set of aldehydes...

- Shake Flask Method Summary - BioAssay Systems.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2011).

- Determination Of Boiling Point Of An Organic Compound Experiment - BYJU'S.

- SAFETY D

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species - Dissolution Technologies.

- (TETRAHYDRO-PYRAN-4-YL)

- Acetaldehyde | CH3CHO | CID 177 - PubChem.

- CAS 65626-23-5: (TETRAHYDRO-PYRAN-4-YL)-ACETALDEHYDE - CymitQuimica.

- Video: Boiling Points - Concept - JoVE. (2020).

- SAFETY D

- Why are the boiling points of aldehydes less than those of ketones? (2013).

- SAFETY D

- This compound, 95%, 65626-23-5 - CookeChem.

- This compound.

- (TETRAHYDRO-PYRAN-4-YL)-ACETALDEHYDE | 65626-23-5 - ChemicalBook. (2025).

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. CAS 65626-23-5: (TETRAHYDRO-PYRAN-4-YL)-ACETALDEHYDE [cymitquimica.com]

- 3. chemnet.com [chemnet.com]

- 4. (TETRAHYDRO-PYRAN-4-YL)-ACETALDEHYDE | 65626-23-5 [chemicalbook.com]

- 5. This compound , 95% , 65626-23-5 - CookeChem [cookechem.com]

- 6. labsolu.ca [labsolu.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. formacare.eu [formacare.eu]

- 10. epa.gov [epa.gov]

- 11. Video: Boiling Points - Concept [jove.com]

- 12. byjus.com [byjus.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. enamine.net [enamine.net]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. bioassaysys.com [bioassaysys.com]

- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 18. repository.up.ac.za [repository.up.ac.za]

- 19. fishersci.com [fishersci.com]

- 20. assets.thermofisher.cn [assets.thermofisher.cn]

A-Technical-Guide-to-the-Structural-Elucidation-of-2-Tetrahydro-2H-pyran-4-yl-acetaldehyde

Abstract

This technical guide provides a comprehensive, in-depth framework for the structural elucidation of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde, a key heterocyclic aldehyde intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of analytical techniques. Instead, it offers a holistic, field-proven strategy that integrates orthogonal analytical methods, emphasizing the causality behind experimental choices and the principles of self-validating protocols. We will explore a multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build an unassailable structural hypothesis. Each section details not only the "how" but, more critically, the "why," ensuring that the presented methodologies are both robust and logically sound.

Introduction: The Significance of Structural Integrity

The precise structural characterization of synthetic intermediates is a cornerstone of modern chemical research and development. The molecule of interest, this compound, possesses a unique combination of a saturated heterocyclic ring and a reactive aldehyde functionality. This structure presents specific analytical challenges, including conformational flexibility of the tetrahydropyran ring and the potential for the aldehyde to exist in equilibrium with its hydrated or hemiacetal forms. An unambiguous structural assignment is therefore paramount to understanding its reactivity, predicting its behavior in subsequent synthetic steps, and ensuring the quality and purity of final products.

This guide will systematically deconstruct the molecule's structure through a battery of spectroscopic techniques. The workflow is designed to be synergistic, where data from one technique informs and corroborates the findings of another, leading to a confident and complete structural assignment.

The Analytical Workflow: A Multi-Pronged Approach

The structural elucidation of this compound is best approached through a coordinated analytical strategy. The proposed workflow is designed to provide a comprehensive dataset that addresses all key structural features of the molecule.

Caption: A logical workflow for the structural elucidation of this compound.

Mass Spectrometry (MS): The First Look at Molecular Identity

Mass spectrometry provides the foundational data points of molecular weight and elemental composition. For a volatile compound like an aldehyde, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal initial technique.[1][2]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject 1 µL of the sample solution into the GC-MS system.

-

GC Separation:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Detection (Electron Ionization - EI):

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Data Interpretation and Expected Fragmentation

The EI mass spectrum will provide crucial information. The molecular ion peak (M+) for C7H12O2 is expected at m/z 128. Aldehydes often exhibit characteristic fragmentation patterns.[3]

-

α-Cleavage: Loss of the formyl radical (-CHO) would result in a fragment at m/z 99. Loss of a hydrogen atom from the aldehyde would give a peak at m/z 127.

-

Ring Fragmentation: The tetrahydropyran ring can undergo fragmentation, leading to characteristic losses. A retro-Diels-Alder type fragmentation could also be possible.

Table 1: Expected Key Fragments in the EI-MS of this compound

| m/z | Proposed Fragment | Significance |

| 128 | [C7H12O2]+• | Molecular Ion (M+) |

| 127 | [M-H]+ | Loss of aldehydic proton |

| 99 | [M-CHO]+ | Loss of the formyl group |

| 81 | [C5H9O]+ | Fragmentation of the pyran ring |

| 57 | [C4H9]+ | Further fragmentation |

High-Resolution Mass Spectrometry (HRMS)

To unequivocally confirm the elemental composition, HRMS is essential. This is typically performed using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a high-resolution analyzer (e.g., TOF or Orbitrap).

Expected HRMS Result:

-

Calculated for C7H13O2+ ([M+H]+): 129.0910

-

Calculated for C7H12O2Na+ ([M+Na]+): 151.0730

A measured mass within 5 ppm of the calculated value provides strong evidence for the proposed molecular formula.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of key functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small drop of the neat liquid sample onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm-1 with a resolution of 4 cm-1.

-

Background Correction: Perform a background scan prior to sample analysis.

Data Interpretation

The IR spectrum will be dominated by the characteristic absorptions of the aldehyde and the C-O-C ether linkage in the tetrahydropyran ring.

Table 2: Key IR Absorptions for this compound

| Wavenumber (cm-1) | Vibration | Functional Group |

| ~2930, ~2850 | C-H stretch | Aliphatic CH2, CH |

| ~2720, ~2820 | C-H stretch (Fermi doublet) | Aldehyde C-H |

| ~1725 | C=O stretch | Aldehyde |

| ~1100 | C-O-C stretch | Ether |

The presence of a strong absorption around 1725 cm-1 is a clear indicator of the carbonyl group of the aldehyde. The characteristic Fermi doublet for the aldehydic C-H stretch around 2720 and 2820 cm-1 provides further confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and connectivity.[4][5] A suite of 1D and 2D NMR experiments is required for an unambiguous assignment.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl3) in a 5 mm NMR tube.

-

1D NMR:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C{¹H} NMR spectrum.

-

Acquire a DEPT-135 spectrum to differentiate between CH, CH2, and CH3 groups.

-

-

2D NMR:

-

Acquire a ¹H-¹H COSY (Correlation Spectroscopy) spectrum to identify proton-proton couplings.[6]

-

Acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to identify direct one-bond proton-carbon correlations.[7][8]

-

Acquire a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) proton-carbon correlations.[8]

-

Predicted NMR Data and Interpretation

The following tables summarize the expected chemical shifts and correlations.

Table 3: Predicted ¹H NMR Data (in CDCl3, ~400 MHz)

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| H-1' | ~9.7 | t | 1H | ~2.5 | Aldehyde CHO |

| H-2' | ~2.4 | dd | 2H | ~7.0, ~2.5 | CH2 adjacent to CHO |

| H-4 | ~2.0 | m | 1H | - | CH at position 4 |

| H-2, H-6 (axial) | ~3.4 | dt | 2H | ~11.5, ~4.0 | Axial protons on C2/C6 |

| H-2, H-6 (equatorial) | ~4.0 | dd | 2H | ~11.5, ~2.0 | Equatorial protons on C2/C6 |

| H-3, H-5 (axial) | ~1.3 | qd | 2H | ~12.5, ~4.0 | Axial protons on C3/C5 |

| H-3, H-5 (equatorial) | ~1.8 | m | 2H | - | Equatorial protons on C3/C5 |

Table 4: Predicted ¹³C NMR Data (in CDCl3, ~100 MHz)

| Carbon Label | Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

| C-1' | ~202 | CH | Aldehyde C=O |

| C-2' | ~50 | CH2 | CH2 adjacent to C=O |

| C-4 | ~35 | CH | CH at position 4 |

| C-2, C-6 | ~68 | CH2 | CH2 adjacent to oxygen |

| C-3, C-5 | ~32 | CH2 | CH2 at positions 3 and 5 |

Deconstructing the Structure with 2D NMR

The 2D NMR experiments provide the crucial connectivity information.

Caption: A simplified representation of key 2D NMR correlations for structural assignment.

-

COSY: The aldehydic proton (H-1') will show a correlation to the methylene protons at H-2'. The H-2' protons will correlate with the methine proton at H-4. The H-4 proton will show correlations to the methylene protons at H-3 and H-5. The protons at H-3/H-5 will correlate with the protons at H-2/H-6, completing the spin system of the ring.

-

HSQC: This experiment will directly link each proton signal to its attached carbon. For example, the signal around δ 9.7 ppm in the ¹H spectrum will correlate with the carbon signal around δ 202 ppm in the ¹³C spectrum.

-

HMBC: This is the ultimate tool for confirming the overall connectivity. Key long-range correlations would include:

-

The aldehydic proton (H-1') to the C-2' carbon.

-

The H-2' protons to the C-1' and C-4 carbons.

-

The H-4 proton to the C-2', C-3, and C-5 carbons.

-

Conclusion: A Self-Validating Structural Proof

By systematically applying the described workflow, a robust and self-validating structural elucidation of this compound is achieved. The initial GC-MS and HRMS data establish the molecular formula. IR spectroscopy confirms the presence of the key aldehyde and ether functionalities. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of the carbon-hydrogen framework and the connectivity of all atoms. Each piece of data corroborates the others, leading to a high degree of confidence in the final structural assignment. This rigorous approach is essential for ensuring the quality and reliability of chemical research and development.

References

-

Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]

-

Mass Spectrometry of Fatty Aldehydes. (n.d.). PubMed Central (PMC). Retrieved January 11, 2026, from [Link]

-

GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. (2018). SCIRP. Retrieved January 11, 2026, from [Link]

-

Analysis of Aldehydes in Water by Head Space-GC/MS. (n.d.). J-STAGE. Retrieved January 11, 2026, from [Link]

-

GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. (2018). American Journal of Analytical Chemistry. Retrieved January 11, 2026, from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved January 11, 2026, from [Link]

-

2D NMR Experiments - HETCOR. (2019, October 15). Nanalysis. Retrieved January 11, 2026, from [Link]

-

Two Dimensional Heteronuclear NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

-

Two Dimensional Homonuclear NMR Spectroscopy. (2024, December 18). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

Sources

- 1. Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2D NMR Experiments - HETCOR — Nanalysis [nanalysis.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Introduction: The Significance of a Core Chiral Synthon

An In-depth Technical Guide to (S)-3-Hydroxy-γ-butyrolactone (CAS 65626-23-5) for Drug Development Professionals

(S)-3-Hydroxy-γ-butyrolactone (CAS 65626-23-5), a key chiral building block, holds a position of considerable importance in the landscape of synthetic organic chemistry and drug development.[1][2][3] Its value stems from the stereospecific center and the versatile lactone functionality, which allow for its elaboration into a wide array of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and critical applications, with a focus on its role as a precursor in the development of novel therapeutics.

Structurally, it is a five-membered lactone ring with a hydroxyl group at the C3 position in the (S) configuration.[4] This specific stereochemistry is crucial, as biological systems are exquisitely sensitive to chirality, often dictating the efficacy and safety of a drug. This molecule serves as a "chiral pool" starting material, meaning it is an inexpensive, enantiomerically pure compound from which more complex chiral molecules can be synthesized.[4][5] Its applications range from the synthesis of nerve regulators and anti-AIDS drug intermediates to novel modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[4][6][7]

Part 1: Physicochemical & Spectroscopic Profile

Precise characterization of a starting material is fundamental to any synthetic campaign. The physical and spectroscopic properties of (S)-3-Hydroxy-γ-butyrolactone are summarized below.

Physicochemical Properties

The distinct physicochemical properties of the (S)-enantiomer are critical for its application in stereoselective synthesis.[4]

| Property | Value | Source |

| CAS Number | 65626-23-5 (also cited as 7331-52-4) | [8][9] |

| Molecular Formula | C₄H₆O₃ | [8][9] |

| Molecular Weight | 102.09 g/mol | [8][9] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 98-100 °C at 0.3 mmHg (for racemic mixture) | [10] |

| Melting Point | 68 °C (for racemic mixture) | [10] |

| Density | 1.241 g/cm³ (for racemic mixture) | [10] |

| Storage Temp. | 10°C - 25°C | [9] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is essential for confirming the identity and purity of (S)-3-Hydroxy-γ-butyrolactone.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong, broad absorption is expected in the 3400 cm⁻¹ region, characteristic of the O-H stretch of the hydroxyl group. A very strong, sharp peak will be observed around 1770 cm⁻¹, corresponding to the C=O stretch of the five-membered lactone ring. The presence of both peaks is a definitive indicator of the compound's core structure.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for confirming the connectivity and stereochemistry.

-

¹H-NMR: The proton spectrum will show distinct signals for the protons on the lactone ring. The proton at C3 (adjacent to the hydroxyl group) will appear as a multiplet, coupled to the adjacent methylene protons. The protons at C2 and C4 will also present as multiplets, with their chemical shifts and coupling constants providing detailed structural information.

-

¹³C-NMR: The carbon spectrum will show four distinct signals: one for the carbonyl carbon of the lactone (typically δ > 170 ppm), one for the carbon bearing the hydroxyl group (C3), and two signals for the other methylene carbons of the ring (C2 and C4).

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak corresponding to the molecular weight (102.09), confirming the elemental composition.

Part 2: Key Synthetic Methodologies

The accessibility of enantiomerically pure (S)-3-Hydroxy-γ-butyrolactone is paramount to its use in drug development. Several efficient synthetic strategies have been developed, leveraging both chemical and biological transformations.

Methodology 1: Chemoenzymatic Synthesis from L-Malic Acid

This is a widely adopted and scalable approach that begins with the inexpensive and naturally occurring chiral molecule, L-malic acid. The strategy relies on a chemical reduction followed by a highly selective enzymatic hydrolysis step.[1][2]

-

Step 1: Acetylation and Anhydride Formation: L-malic acid is reacted with an acyl chloride (e.g., acetyl chloride) to protect the hydroxyl group and simultaneously form the cyclic anhydride.[5]

-

Step 2: Selective Reduction: The resulting anhydride is dissolved in a suitable solvent like tetrahydrofuran (THF). A reducing agent, such as sodium borohydride, is added in the presence of a Lewis acid catalyst. This selectively reduces one of the carbonyl groups of the anhydride to a hydroxyl group, forming the lactone.[5] The choice of reducing agent and conditions is critical to prevent over-reduction.

-

Step 3: Hydrolysis/Cyclization: The reaction mixture is then treated with acid (e.g., hydrochloric acid) to hydrolyze any remaining intermediates and ensure complete lactonization, yielding (S)-3-hydroxy-γ-butyrolactone.[5]

-

Step 4: Purification: The final product is purified using standard laboratory techniques such as distillation or column chromatography.

The causality behind this method's success lies in the use of a readily available chiral starting material (L-malic acid), which sets the stereochemistry, followed by high-yield chemical transformations. The enzymatic variation of this route often involves the hydrolysis of an ester precursor, like (S)-β-benzoyloxy-γ-butyrolactone, using a lipase (e.g., from Candida rugosa) to achieve high enantiomeric purity.[1]

Caption: Chemoenzymatic synthesis workflow from L-malic acid.

Methodology 2: Biosynthesis via Engineered Microorganisms

A greener and more sustainable approach involves the use of metabolically engineered bacteria, such as Escherichia coli, to produce optically pure (S)-3-hydroxy-γ-butyrolactone directly from renewable feedstocks like D-xylose.[11][12]

This method relies on the construction of a novel biosynthetic pathway in a microbial host. Researchers have successfully engineered E. coli by introducing a series of enzymes to convert a starting sugar into the desired product.

-

Pathway Construction: A five-step enzymatic pathway is introduced into the host organism. This typically includes a dehydrogenase, a lactonase, a dehydratase, a decarboxylase, and an aldehyde dehydrogenase.[11][12]

-

Host Engineering: To maximize product yield, competing metabolic pathways in the host are disrupted or deleted. For instance, pathways responsible for the uptake and metabolism of the starting sugar (D-xylose) are modified to channel the substrate exclusively into the engineered pathway.[12]

-

Fermentation: The engineered strain is cultivated in a bioreactor under controlled conditions (fed-batch fermentation) with the feedstock (e.g., D-xylose) and a carbon source (e.g., glycerol).

-

Product Formation & Isolation: The microorganism converts the feedstock into (S)-3-hydroxy-γ-butyrolactone, which is secreted. The product is then extracted from the fermentation broth and purified. This method has been shown to produce the target with extremely high enantiomeric excess (ee > 99%).[11][12]

The trustworthiness of this protocol is validated by the stereochemical purity of the final product, which is confirmed by chiral gas chromatography and its structure verified by NMR.[11]

Caption: Microbial biosynthesis workflow using engineered E. coli.

Part 3: Application in Drug Development - A Case Study

The true value of (S)-3-hydroxy-γ-butyrolactone is realized in its application as a key intermediate for synthesizing high-value pharmaceutical agents.

Case Study: Synthesis of CFTR Modulators for Cystic Fibrosis

Cystic Fibrosis is a genetic disorder caused by mutations in the CFTR protein, an ion channel. Recent therapeutic strategies focus on developing small molecules that can correct the function of the mutant protein. (S)-3-hydroxy-γ-butyrolactone has been identified as a starting material in the synthesis of novel pyrazolo[3,4-b]pyridine derivatives that act as CFTR modulators.[6][7]

In patented synthetic routes, (S)-3-hydroxy-γ-butyrolactone is used to introduce a specific chiral fragment into the final drug molecule.[6][7] The hydroxyl group provides a reactive handle for chemical modification, while the inherent stereochemistry of the lactone is transferred to the subsequent intermediates and, ultimately, to the final active pharmaceutical ingredient (API). The lactone can be opened and its stereocenter functionalized to build more complex side chains required for potent biological activity.

The causality for its selection is clear: using this enantiopure starting material obviates the need for costly and often inefficient chiral resolution steps later in the synthesis, making the entire process more economical and scalable. This is a critical consideration in pharmaceutical manufacturing.

While the parent γ-butyrolactone (GBL) is known to act as a prodrug for the CNS depressant GHB, this activity is generally not relevant when (S)-3-hydroxy-γ-butyrolactone is used as a synthetic building block.[13][14] Its structure is fundamentally altered during the synthesis, and the final API has its own distinct mechanism of action, in this case, modulating the CFTR ion channel.

Conclusion

(S)-3-Hydroxy-γ-butyrolactone (CAS 65626-23-5) is a quintessential example of a chiral synthon that enables the efficient and stereocontrolled synthesis of complex molecules. Its availability through scalable chemoenzymatic and sustainable biosynthetic routes ensures its continued relevance. For drug development professionals, a thorough understanding of this building block's properties and synthetic utility is essential for designing and executing efficient pathways to novel, life-saving therapeutics.

References

- Current time information in Howell County, US. (n.d.). Google Search. Retrieved January 11, 2026.

- Shin, H. J., Kim, M. J., & Park, O. J. (2005). A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone. PubMed.

- Park, O. J., et al. (2009). Uses and production of chiral 3-hydroxy-γ-butyrolactones and structurally related chemicals. ResearchGate.

- Synthetic method for (S)-3-hydroxy-gamma-butyrolactone. (2003). Google Patents. CN1425658A.

- Process for preparing enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone. (2004). Google Patents. US6713639B1.

- Park, O. J., et al. (2009). Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals. PubMed.

- Li, X., et al. (2023). Production of Optically Pure (S)-3-Hydroxy-γ-butyrolactone from d-Xylose Using Engineered Escherichia coli. Journal of Agricultural and Food Chemistry.

- (S)-3-Hydroxy-γ-butyrolactone 7331-52-4 wiki. (n.d.). Guidechem.

- Li, X., et al. (2023). Production of Optically Pure (S)-3-Hydroxy-γ-butyrolactone from d-Xylose Using Engineered Escherichia coli. PubMed.

- Enantioselective Syntheses of Substituted γ‐Butyrolactones. (1982). ResearchGate.

- (S)-3-Hydroxy-gamma-butyrolactone - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.

- Berr Chem. (n.d.). Scribd.

- Substituted pyrazolo[3,4-b]pyridin-6-carboxylic acids and their use. (2017). Google Patents. WO2017060873A1.

- N-sulfonylated pyrazolo[3,4-b]pyridin-6-carboxamides and method of use. (2017). Google Patents. WO2017060874A1.

- Representative biologically active γ-butyrolactones. (n.d.). ResearchGate.

- A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. (2021). National Institutes of Health.

- Mode of action of gamma-butyrolactone on the central cholinergic system. (1979). PubMed.

- (+/-)-3-hydroxy-gamma-butyrolactone 5469-16-9. (n.d.). Guidechem.

- (S)-3-Hydroxy-gamma-butyrolactone | 7331-52-4 | FH60203. (n.d.). Biosynth.

- γ-Butyrolactone. (n.d.). Wikipedia.

- precursors gamma-butyrolactone gbl: Topics. (n.d.). Science.gov.

- Gamma-Butyrolactone. (n.d.). DEA Diversion Control Division.

- Butyrolactone. (n.d.). NIST WebBook.

- Application of Sucrose Acetate Isobutyrate in Development of Co-Amorphous Formulations of Tacrolimus for Bioavailability Enhancement. (2023). MDPI.

Sources

- 1. A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. CN1425658A - Synthetic method for (S)-3-hydroxy-gamma-butyrolactone - Google Patents [patents.google.com]

- 6. WO2017060873A1 - Substituted pyrazolo[3,4-b]pyridin-6-carboxylic acids and their use - Google Patents [patents.google.com]

- 7. WO2017060874A1 - N-sulfonylated pyrazolo[3,4-b]pyridin-6-carboxamides and method of use - Google Patents [patents.google.com]

- 8. spectrabase.com [spectrabase.com]

- 9. (S)-3-Hydroxy-gamma-butyrolactone | 7331-52-4 | FH60203 [biosynth.com]

- 10. Page loading... [wap.guidechem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Production of Optically Pure (S)-3-Hydroxy-γ-butyrolactone from d-Xylose Using Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 14. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

An In-depth Technical Guide to the Potential Biological Activity of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyran (THP) moiety is a well-established "privileged scaffold" in medicinal chemistry, featured in numerous approved drugs and clinical candidates.[1][2] Its favorable physicochemical properties, including improved ADME profiles and the ability to act as a hydrogen bond acceptor, make it an attractive component in drug design.[1] This guide provides a comprehensive exploration of the potential biological activity of a specific THP-containing molecule: 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde. While direct biological data for this compound is not extensively documented in publicly available literature, its structural features—a stable THP ring and a reactive acetaldehyde group—provide a strong basis for hypothesizing a range of pharmacological activities. This document will deconstruct the molecule's components, propose potential biological targets and therapeutic areas, and provide detailed, actionable experimental protocols for a comprehensive investigation into its bioactivity.

Introduction: Deconstructing this compound

This compound (CAS: 65626-23-5) is an organic compound with the molecular formula C7H12O2.[3][4][5] Structurally, it is characterized by a saturated six-membered tetrahydropyran ring substituted at the 4-position with an acetaldehyde group.[6] The THP ring can be considered a conformationally constrained ether, offering a rigid scaffold that can favorably position other functional groups for interaction with biological targets.[1] The acetaldehyde moiety, on the other hand, is a highly reactive functional group, known for its ability to participate in various chemical and biological reactions.[7]

| Property | Value | Reference |

| CAS Number | 65626-23-5 | [3][4][5] |

| Molecular Formula | C7H12O2 | [4][5][8] |

| Molecular Weight | 128.17 g/mol | [4][5][9] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Boiling Point | 205.7°C at 760 mmHg | [5] |

| Flash Point | 81.6°C | [5] |

The potential for biological activity arises from the combination of these two key features. The THP ring can mediate favorable interactions with enzyme pockets or receptor binding sites, while the aldehyde group can act as a reactive "warhead" or a key interacting moiety.

The Tetrahydropyran Scaffold: A Foundation for Drug-Like Properties

The THP ring is a bioisostere of cyclohexane but offers distinct advantages in a medicinal chemistry context.[1] Its inclusion in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties.

-

Improved ADME Profile: Compared to its carbocyclic counterpart, the THP ring generally imparts lower lipophilicity, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[1]

-

Hydrogen Bonding Capability: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets that can enhance binding affinity and selectivity.[1]

-

Structural Rigidity: The defined chair-like conformation of the THP ring reduces the entropic penalty upon binding to a target, which can contribute to higher binding affinity.[1]

The versatility of the THP scaffold is evident in the wide range of therapeutic areas where THP-containing molecules have shown promise, including oncology, infectious diseases, and metabolic disorders.[1][10] For instance, THP derivatives have been investigated as antitumor agents, with some conjugated to antibodies to create targeted antibody-drug conjugates (ADCs).[10]

The Acetaldehyde Moiety: A Reactive Pharmacophore

Acetaldehyde, the primary metabolite of ethanol, is a highly reactive molecule with known toxic and pharmacological effects.[11] While high concentrations are cytotoxic, at lower doses, it can modulate cellular signaling and enzyme activity.[11] The aldehyde functional group is a key electrophile, capable of reacting with nucleophilic residues in proteins, such as lysine and cysteine, to form Schiff bases or other covalent adducts. This reactivity can be harnessed for therapeutic benefit, for example, in the design of covalent enzyme inhibitors.

The presence of the acetaldehyde group in this compound suggests several potential mechanisms of action:

-

Enzyme Inhibition: The aldehyde could act as an inhibitor of enzymes that have a key nucleophilic residue in their active site.

-

Modulation of Signaling Pathways: It could interact with proteins involved in critical signaling cascades.

-

Cytotoxicity: At higher concentrations, the reactive nature of the aldehyde could lead to general cytotoxicity, a property that could be explored in the context of anticancer agents.

Hypothesized Biological Activities and Proposed Investigational Workflows

Based on the structural features of this compound, we can hypothesize several potential biological activities. The following sections outline these hypotheses and provide detailed experimental workflows to investigate them.

Potential Anticancer Activity

The THP scaffold is present in several anticancer agents, and the reactive nature of the acetaldehyde group could contribute to cytotoxicity.[10]

Hypothesis: this compound exhibits cytotoxic activity against cancer cell lines.

Experimental Workflow:

Caption: Workflow for investigating the potential anticancer activity of this compound.

Detailed Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells (e.g., HCT-116) and non-cancerous control cells (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series in a complete cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

-

Cell Treatment: Replace the medium in the cell plates with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Potential Antimicrobial Activity

Various heterocyclic compounds, including pyran derivatives, have demonstrated antimicrobial properties.[2][12][13]

Hypothesis: this compound possesses antibacterial and/or antifungal activity.

Experimental Workflow:

Caption: Workflow for evaluating the antimicrobial potential.

Detailed Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a density of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in the broth.

-

Inoculation: Add the prepared inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential as an Aldehyde Dehydrogenase (ALDH) Inhibitor

Given its acetaldehyde structure, the compound could potentially interact with enzymes involved in aldehyde metabolism, such as aldehyde dehydrogenase (ALDH).

Hypothesis: this compound inhibits ALDH activity.

Experimental Workflow:

Caption: Workflow for assessing ALDH inhibition.

Detailed Protocol: In Vitro ALDH Inhibition Assay

-

Reaction Buffer: Prepare a suitable reaction buffer (e.g., 100 mM sodium pyrophosphate, pH 8.5).

-

Reagent Preparation: Prepare solutions of NAD+, ALDH enzyme, and a substrate like propionaldehyde in the reaction buffer.

-

Assay Procedure: In a 96-well UV-transparent plate, add the reaction buffer, NAD+, ALDH, and varying concentrations of this compound. Include a known inhibitor (e.g., disulfiram) as a positive control.

-

Reaction Initiation: Initiate the reaction by adding the substrate (propionaldehyde).

-

Kinetic Reading: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes.

-

Data Analysis: Calculate the initial reaction velocity (V0) for each concentration. Determine the percent inhibition relative to the no-inhibitor control and calculate the IC50 value.

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, molecule with significant potential for biological activity. Its composite structure, leveraging the favorable drug-like properties of the tetrahydropyran scaffold and the reactivity of the acetaldehyde moiety, provides a solid rationale for investigating its effects in various therapeutic contexts, including oncology, infectious diseases, and metabolic regulation. The experimental workflows detailed in this guide offer a systematic and robust framework for elucidating the pharmacological profile of this compound. Future research should focus on the execution of these in vitro studies, followed by mechanism-of-action deep dives and, for promising activities, progression into in vivo models to assess efficacy and safety. The exploration of this compound and its derivatives could unveil novel chemical entities with therapeutic potential.

References

-

Creative Biolabs. (2024, May 16). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives. Retrieved from [Link]

-

Quertemont, E., & Tambour, S. (2004). Role of Acetaldehyde in Mediating the Pharmacological and Behavioral Effects of Alcohol. Alcohol Research & Health, 28(4), 258-265. Retrieved from [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Acetaldehyde. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon (FR): International Agency for Research on Cancer. Retrieved from [Link]

-

El-Sayed, N. F., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(15), 4994. Retrieved from [Link]

-

Mahdavi, S. M., et al. (2015). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Iranian Journal of Pharmaceutical Research, 14(Suppl), 105-117. Retrieved from [Link]

-

Hamid, I. K., & Attia, K. A. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. International journal of health sciences, 6(S4), 1025-1037. Retrieved from [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | CAS:65626-23-5 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 4. labsolu.ca [labsolu.ca]

- 5. chemnet.com [chemnet.com]

- 6. CAS 65626-23-5: (TETRAHYDRO-PYRAN-4-YL)-ACETALDEHYDE [cymitquimica.com]

- 7. Acetaldehyde - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. This compound;65626-23-5 [abichem.com]

- 9. This compound , 95% , 65626-23-5 - CookeChem [cookechem.com]

- 10. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 11. Role of Acetaldehyde in Mediating the Pharmacological and Behavioral Effects of Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde, a key building block in modern drug discovery and organic synthesis. Recognizing the scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes predictive principles based on physicochemical properties and provides robust, step-by-step experimental protocols for researchers to generate reliable data in-house. We delve into the molecular structure's influence on solvent interactions, introduce theoretical models like Hansen Solubility Parameters for solvent selection, and present a self-validating experimental workflow. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded approach to handling and utilizing this versatile aldehyde in various solvent systems.

Introduction: The Significance of a Versatile Building Block

This compound is a bifunctional organic compound featuring a saturated tetrahydropyran (THP) ring and a reactive aldehyde group.[1][2][3] The THP moiety, a common motif in natural products, imparts favorable metabolic stability and pharmacokinetic properties in drug candidates. The aldehyde serves as a versatile chemical handle for a wide array of synthetic transformations, including reductive aminations, Wittig reactions, and aldol condensations.

Understanding the solubility of this compound is paramount for its effective use.[4] In drug development, solubility dictates formulation strategies, bioavailability, and the choice of solvents for purification and analysis. For process chemists, it is critical for reaction design, controlling reaction kinetics, managing work-up procedures, and preventing precipitation issues that can complicate large-scale synthesis. This guide provides the foundational knowledge and practical tools to address these challenges.

Physicochemical Profile and Its Influence on Solubility

The solubility behavior of a solute is fundamentally governed by its molecular structure and the resulting intermolecular forces it can form with a solvent. The principle of "like dissolves like" serves as a useful heuristic, suggesting that polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents.[5][6]

Molecular Structure: C₇H₁₂O₂ Molecular Weight: 128.17 g/mol [1][2]

The structure of this compound contains distinct polar and nonpolar regions that dictate its solubility profile:

-

Polar Features: The molecule possesses two oxygen atoms—one in the ether linkage of the THP ring and one in the carbonyl group of the aldehyde. These atoms are electronegative, creating bond dipoles and making the molecule polar. The carbonyl oxygen can act as a hydrogen bond acceptor.[7][8]

-